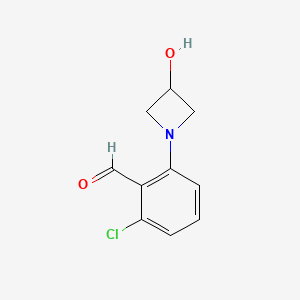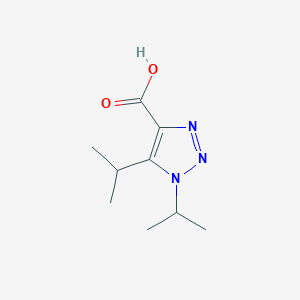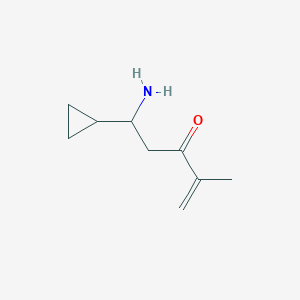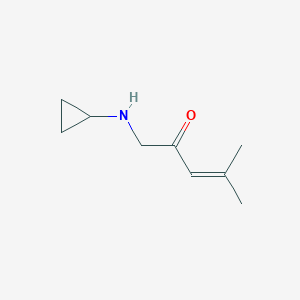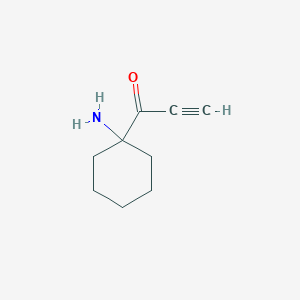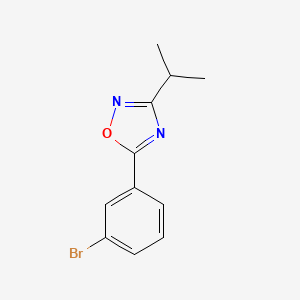
1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group attached to a piperidine ring, which is further substituted with a methyl group. The compound also contains a dimethylpropanone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves several steps. One common method includes the N-acylation of 3-Amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The hydrolysis of the partially reduced product in the presence of acid yields 1-Benzyl-4-methylpiperidin-3-one. Finally, reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
- 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the dimethylpropanone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8-5-6-13(7-9(8)12)10(14)11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
MMACTCKAJGMIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
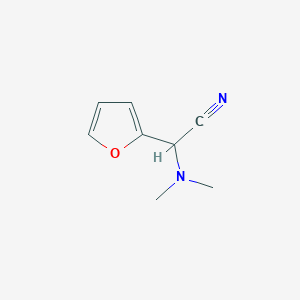

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
